SKI II

Description

a sphingosine kinsae inhibito

Structure

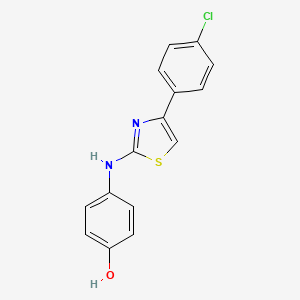

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12/h1-9,19H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGXZJKLOFCECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353799 | |

| Record name | SKI II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312636-16-1 | |

| Record name | 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312636-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SKI II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of SKI II on Sphingosine Kinase

For Immediate Release

This whitepaper provides an in-depth technical guide on the mechanism of action of the small molecule inhibitor, SKI II (2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole), on sphingosine kinases. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core inhibitory actions of this compound, details its effects on downstream signaling pathways, and provides comprehensive experimental protocols for its characterization.

Core Mechanism of Action: A Non-Competitive Inhibitor with a Twist

This compound is a potent, cell-permeable inhibitor of sphingosine kinases (SphK), the enzymes responsible for phosphorylating sphingosine to the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[1] Unlike many kinase inhibitors that compete with ATP, this compound acts as a non-ATP-competitive inhibitor.[2] This mode of action suggests that this compound does not bind to the highly conserved ATP-binding pocket, potentially offering a higher degree of selectivity over other kinases.

While initially characterized as a sphingosine kinase inhibitor, further studies have revealed a more complex mechanism. This compound exhibits inhibitory activity against both isoforms of sphingosine kinase, SphK1 and SphK2.[3] However, it displays a slight preference for SphK2 over SphK1.[1][4]

Intriguingly, the inhibitory profile of this compound extends beyond sphingosine kinases. It is a potent inhibitor of dihydroceramide desaturase 1 (DES1), the enzyme that converts dihydroceramide to ceramide in the final step of the de novo sphingolipid synthesis pathway.[5] This off-target activity is significantly more potent than its inhibition of SphK1.[5] This dual inhibition of both SphK and DES1 has profound consequences on the cellular sphingolipidome, leading to a decrease in the pro-survival molecule S1P and an accumulation of pro-apoptotic dihydrosphingolipids.[5]

Furthermore, this compound has been shown to induce the proteasomal and/or lysosomal degradation of SphK1, adding another layer to its mechanism of reducing S1P levels.[3]

Quantitative Inhibition Data

The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.

| Target Enzyme | Ki (μM) | IC50 (μM) |

| Sphingosine Kinase 1 (SphK1) | 16[4] | 0.5[2][6], 35[1], 78[3] |

| Sphingosine Kinase 2 (SphK2) | 7.9[4] | 20[1], 45[3] |

| Dihydroceramide Desaturase 1 (DES1) | 0.3[5] | Not Reported |

Note: The variability in reported IC50 values can be attributed to different assay conditions and enzyme sources.

Impact on Cellular Proliferation and Survival

By modulating the balance of key sphingolipid metabolites, this compound exerts significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines.

Antiproliferative Activity in Cancer Cell Lines

The following table presents a comparative summary of the IC50 values of this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) |

| T-24 | Bladder Cancer | 4.6[2] |

| MCF-7 | Breast Cancer | 1.2[2] |

| MCF-7/VP (Doxorubicin Resistant) | Breast Cancer | 0.9[2] |

| NCI/ADR (Doxorubicin Resistant) | Ovarian Cancer | 1.3[2] |

| MDA-MB-231 | Breast Cancer | 11.77 ± 2.17[7] |

| MCF-7TN-R (Tamoxifen Resistant) | Breast Cancer | 4.43 ± 1.25[7] |

| JC | Mammary Adenocarcinoma | 12 (for S1P formation)[2] |

Downstream Signaling Pathways Modulated by this compound

The alteration of sphingolipid metabolism by this compound triggers a cascade of changes in critical downstream signaling pathways that govern cell fate.

As depicted in the diagram, this compound's dual inhibitory action on SphK1 and DES1 leads to:

-

Decreased Sphingosine-1-Phosphate (S1P) Levels: Inhibition of SphK1 directly reduces the production of S1P. This, in turn, attenuates signaling through S1P receptors (S1PRs) on the cell surface, which are known to activate pro-survival and proliferative pathways.

-

Accumulation of Dihydroceramides: By inhibiting DES1, this compound causes a buildup of dihydroceramide. Elevated levels of dihydroceramides have been linked to the induction of apoptosis.[5]

-

Modulation of Key Signaling Cascades:

-

NF-κB Pathway: this compound has been shown to decrease the transcriptional activity of NF-κB by altering the phosphorylation of its p65 subunit.[7] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation.

-

mTORC1 Pathway: this compound can reduce the activity of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[8]

-

FAK/IGF-1R Signaling: In hepatocellular carcinoma cells, this compound has been demonstrated to abrogate Focal Adhesion Kinase (FAK)-regulated Insulin-like Growth Factor 1 Receptor (IGF-1R) activity, leading to reduced cell migration and survival.

-

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Sphingosine Kinase Activity Assay

This assay measures the enzymatic activity of SphK and its inhibition by this compound.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine 5 µg of purified GST-SphK fusion protein, 12 nM sphingosine containing a 1:100 dilution of [3-3H]sphingosine, 1 mM ATP, and 1 mM MgCl2 in a final volume of 200 µL of assay buffer (20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl2, 1 mM sodium orthovanadate, 15 mM sodium fluoride, and 0.5 mM 4-deoxypyridoxine).[2]

-

Inhibitor Addition: Add this compound at various concentrations or DMSO as a vehicle control.

-

Incubation: Incubate the reaction mixture for 30 minutes at 25°C with shaking.[2]

-

Reaction Termination: Stop the reaction by adding 50 µL of concentrated ammonium hydroxide.[2]

-

Lipid Extraction: Extract the lipids by adding chloroform:methanol (2:1). Vortex and centrifuge to separate the phases.[2]

-

Quantification: Transfer the aqueous (upper) phase to a scintillation vial and quantify the amount of [3H]S1P using a scintillation counter.[2]

Cell Proliferation Assay (Sulforhodamine B - SRB)

This colorimetric assay is used to determine the cytotoxic and cytostatic effects of this compound on adherent cell lines.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 15% confluency and allow them to adhere for 24 hours.[2]

-

Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for 48-72 hours.[2]

-

Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4][7]

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[7]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][9]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[4][9]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7][9]

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.[7]

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by this compound.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-mTOR, total mTOR) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Sphingolipid Analysis by LC-MS/MS

This powerful analytical technique allows for the precise quantification of various sphingolipid species in cells treated with this compound.

Protocol:

-

Lipid Extraction: After cell treatment, scrape cells and homogenize them. Extract lipids using a butanolic extraction procedure. A common method involves adding a mixture of butanol and water-saturated butanol, followed by phase separation.[8]

-

Internal Standards: Add a cocktail of deuterated sphingolipid internal standards to the samples prior to extraction for accurate quantification.[8]

-

LC Separation: Separate the different sphingolipid classes using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column.[8]

-

MS/MS Detection: Detect and quantify the individual sphingolipid species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[5]

Conclusion

This compound is a multifaceted small molecule inhibitor with a complex mechanism of action that extends beyond its initial characterization as a sphingosine kinase inhibitor. Its ability to dually target SphK1/2 and DES1 results in a significant alteration of the cellular sphingolipid rheostat, tipping the balance away from pro-survival S1P and towards pro-apoptotic dihydroceramides. This profound impact on sphingolipid metabolism translates into the modulation of critical downstream signaling pathways, including the NF-κB, mTORC1, and FAK/IGF-1R pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in various cancer models. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate biology of this compound and its potential as a therapeutic agent. A thorough understanding of its dual-target mechanism is crucial for the rational design of future clinical applications and the development of next-generation sphingolipid-targeted therapies.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

SKI II signaling pathway interactions

An In-depth Technical Guide to the Signaling Pathway Interactions of the Sphingosine Kinase Inhibitor SKI-II

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-II, chemically known as 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, is a potent, selective, and non-ATP competitive small molecule inhibitor of sphingosine kinase (SphK) 1 and 2.[1][2][3] Sphingosine kinases are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes including cell proliferation, survival, migration, and inflammation.[4][5] By inhibiting SphK1 and SphK2, SKI-II disrupts the balance of sphingolipid metabolites, leading to a decrease in the pro-survival molecule S1P and an increase in the pro-apoptotic molecules sphingosine and ceramide.[6]

Beyond its direct impact on sphingolipid metabolism, SKI-II has been demonstrated to modulate other significant signaling pathways, notably the Nrf2 and Wnt/β-catenin pathways.[7][8][9] This pleiotropic activity makes SKI-II a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the signaling pathway interactions of SKI-II, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms.

Core Signaling Pathway Interactions

Sphingolipid Metabolism Pathway

The primary mechanism of action of SKI-II is the inhibition of SphK1 and SphK2.[1][10] These two isoforms of sphingosine kinase, while both phosphorylating sphingosine, have distinct subcellular localizations and functions. SphK1 is predominantly cytosolic and translocates to the plasma membrane upon activation, where it is involved in pro-survival and proliferative signaling.[5] SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria and has more complex roles, sometimes promoting apoptosis.[5][11][12] SKI-II inhibits both isoforms, leading to a global reduction in S1P levels.[6]

Nrf2 Signaling Pathway

SKI-II has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[8][9] Interestingly, this activation is independent of its inhibitory effect on sphingosine kinases.[8][9] SKI-II induces the formation of inactive dimers of Keap1, the primary negative regulator of Nrf2.[8][13] This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, allowing it to accumulate in the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][9]

Wnt/β-catenin Signaling Pathway

SKI-II has also been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[7] The mechanism involves the upregulation of Wnt5A, a non-canonical Wnt ligand, which in turn promotes the degradation of β-catenin.[7] The reduction in β-catenin levels prevents its nuclear translocation and subsequent activation of TCF/LEF-mediated transcription of target genes involved in cell proliferation, such as c-Myc and Cyclin D1.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of SKI-II.

Table 1: Inhibitory Activity of SKI-II

| Target | IC50 Value | Cell Line/System | Reference |

| Sphingosine Kinase (general) | 0.5 µM | In vitro | [1][2][3] |

| Sphingosine Kinase 1 (SK1) | 78 µM | In vitro | [10] |

| Sphingosine Kinase 2 (SK2) | 45 µM | In vitro | [10] |

| S1P Formation | 12 µM | JC cells | [1] |

Table 2: Anti-proliferative Activity of SKI-II in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| T-24 | Bladder Cancer | 4.6 µM | [1] |

| MCF-7 | Breast Cancer | 1.2 µM | [1] |

| MCF-7/VP | Doxorubicin-resistant Breast Cancer | 0.9 µM | [1] |

| NCI/ADR | Doxorubicin-resistant Breast Cancer | 1.3 µM | [1] |

Table 3: Effect of SKI-II on Signaling Pathways

| Pathway Component | Effect | Concentration/Time | Cell Line | Reference |

| Nrf2 Protein (nuclear) | ~9-fold increase | 1 µM, 2 hours | BEAS2B | [8][9] |

| HO-1, NQO1, GCLM mRNA | >60-fold, 2-fold, >4-fold increase respectively | Not specified | HBEC | [8][9] |

| β-catenin protein | Decrease | Not specified | HepG2 | [7] |

Experimental Protocols

Sphingosine Kinase Activity Assay

This protocol is adapted from a real-time high-throughput fluorescence assay for sphingosine kinases.[14][15]

Principle: This assay measures the activity of SphK1 and SphK2 by monitoring the fluorescence changes of a 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD)-labeled sphingosine substrate upon phosphorylation.

Materials:

-

Recombinant human SphK1 or SphK2

-

NBD-sphingosine (substrate)

-

ATP

-

MgCl2

-

Tris-HCl buffer (pH 7.4)

-

SKI-II or other inhibitors

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a master mix containing the reaction buffer, enzyme (SphK1 or SphK2), and NBD-sphingosine.

-

Add the test compounds (e.g., SKI-II at various concentrations) to the wells of the 384-well plate.

-

Add the master mix to the wells.

-

Allow the plate to equilibrate at the desired temperature (e.g., 37°C) for 10 minutes.

-

Initiate the reaction by adding a solution of ATP and MgCl2.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time (kinetic read) at an excitation wavelength of 468 nm and an emission wavelength of 540 nm.

-

The rate of change in fluorescence is proportional to the kinase activity.

Western Blot for Nrf2 Nuclear Translocation

This protocol outlines the procedure for detecting the nuclear translocation of Nrf2 upon treatment with SKI-II.

Principle: Western blotting is used to detect the amount of Nrf2 protein in the cytoplasmic and nuclear fractions of cell lysates. An increase in Nrf2 in the nuclear fraction indicates translocation.

Materials:

-

Cell culture reagents

-

SKI-II

-

Lysis buffers for cytoplasmic and nuclear fractionation (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with SKI-II at the desired concentration and for the specified time. Include an untreated control.

-

Harvest the cells and perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol.

-

Determine the protein concentration of the cytoplasmic and nuclear lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To confirm the purity of the fractions, probe separate blots with antibodies against Lamin B1 (should only be present in the nuclear fraction) and GAPDH (should be predominantly in the cytoplasmic fraction).

Co-Immunoprecipitation (Co-IP) to Detect Keap1-Nrf2 Interaction

This protocol is for investigating the disruption of the Keap1-Nrf2 interaction by SKI-II.

Principle: Co-IP is used to pull down a protein of interest (e.g., Keap1) and its interacting partners (e.g., Nrf2) from a cell lysate using an antibody specific to the protein of interest.

Materials:

-

Cell culture reagents

-

SKI-II

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors

-

Primary antibody for immunoprecipitation (e.g., anti-Keap1)

-

Protein A/G agarose or magnetic beads

-

Primary antibodies for western blotting (e.g., anti-Nrf2, anti-Keap1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with SKI-II or a vehicle control.

-

Lyse the cells with Co-IP lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-Keap1) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by western blotting using antibodies against Nrf2 and Keap1. A decrease in the amount of Nrf2 co-immunoprecipitated with Keap1 in SKI-II treated cells would suggest a disruption of their interaction.

Mandatory Visualization

Conclusion

The small molecule inhibitor SKI-II exhibits a multifaceted mechanism of action that extends beyond its primary role as a sphingosine kinase inhibitor. By modulating the sphingolipid, Nrf2, and Wnt/β-catenin signaling pathways, SKI-II presents a compelling profile for further investigation in the context of cancer and other diseases characterized by aberrant signaling in these pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of SKI-II and to design further studies to elucidate its complex biological activities. The continued investigation into the intricate signaling interactions of SKI-II will undoubtedly contribute to the development of novel therapeutic strategies.

References

- 1. SKI II | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. adooq.com [adooq.com]

- 3. This compound | S1P Receptor | Wnt/beta-catenin | Apoptosis | TargetMol [targetmol.com]

- 4. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 5. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 6. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SphK1 inhibitor this compound inhibits the proliferation of human hepatoma HepG2 cells via the Wnt5A/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Transcription Factor Nrf2 Signalling by the Sphingosine Kinase Inhibitor SKI-II Is Mediated by the Formation of Keap1 Dimers | PLOS One [journals.plos.org]

- 9. Activation of Transcription Factor Nrf2 Signalling by the Sphingosine Kinase Inhibitor SKI-II Is Mediated by the Formation of Keap1 Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 13. Activation of transcription factor Nrf2 signalling by the sphingosine kinase inhibitor SKI-II is mediated by the formation of Keap1 dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

The Dual Sphingosine Kinase Inhibitor SKI II: A Technical Guide to its Role in Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the sphingosine kinase inhibitor SKI II and its intricate effects on autophagy pathways. This compound, by modulating the cellular sphingolipid rheostat, has emerged as a potent inducer of autophagy, a critical cellular process involved in homeostasis, stress response, and disease. This document details the molecular mechanisms of this compound action, focusing on the central role of ceramide accumulation and its downstream signaling cascades. Furthermore, we present detailed experimental protocols for assessing this compound-induced autophagy and a comprehensive summary of quantitative data to facilitate further research and drug development in this area.

Introduction: The Sphingolipid Rheostat and Autophagy

Sphingolipids are a class of bioactive lipids that play crucial roles in a myriad of cellular processes, including cell growth, proliferation, apoptosis, and autophagy.[1] The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[1] Ceramide is generally associated with pro-death and growth-arrest signals, while S1P promotes survival and proliferation.[1][2]

Autophagy is a highly conserved catabolic process where cellular components are sequestered within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of their contents.[3] This process is essential for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. Dysregulation of autophagy has been implicated in numerous diseases, including cancer and neurodegenerative disorders.[4] The interplay between sphingolipid metabolism and autophagy is a rapidly evolving field of research, with sphingolipids emerging as key regulators of this fundamental cellular process.[3][4][5]

This compound: Mechanism of Action

This compound is a potent and widely used inhibitor of sphingosine kinases (SKs), the enzymes responsible for phosphorylating sphingosine to generate S1P.[6][7] Specifically, this compound inhibits both isoforms, SK1 and SK2. By blocking this critical step in S1P synthesis, this compound effectively shifts the sphingolipid rheostat towards an accumulation of ceramide.

Furthermore, this compound has been shown to have an off-target inhibitory effect on dihydroceramide desaturase 1 (DES1), the enzyme that converts dihydroceramide to ceramide in the de novo sphingolipid synthesis pathway.[6][7] This dual inhibition further contributes to the alteration of the cellular sphingolipid profile, leading to a significant increase in ceramide levels.

The elevation of intracellular ceramide is the primary mechanism through which this compound induces autophagy.[8] Ceramide acts as a second messenger that triggers a cascade of signaling events culminating in the formation of autophagosomes.

Signaling Pathways Activated by this compound

The accumulation of ceramide following this compound treatment initiates autophagy through multiple interconnected signaling pathways.

Inhibition of the Akt/mTORC1 Pathway

Ceramide is a known inhibitor of the pro-survival Akt/mTORC1 signaling pathway.[8] mTORC1 (mammalian target of rapamycin complex 1) is a central negative regulator of autophagy. By inhibiting Akt and subsequently mTORC1, ceramide relieves this inhibition, leading to the activation of the ULK1 complex, a key initiator of autophagosome formation.

Dissociation of the Beclin-1:Bcl-2 Complex

A pivotal event in the induction of autophagy is the dissociation of the inhibitory complex between Beclin-1 and the anti-apoptotic protein Bcl-2.[9] Ceramide promotes this dissociation through the activation of c-Jun N-terminal kinase 1 (JNK1).[3][5] Activated JNK1 phosphorylates Bcl-2 on multiple residues within its unstructured loop, which reduces its binding affinity for Beclin-1.[3][5][10] The released Beclin-1 is then free to form the class III PI3K complex, which is essential for the nucleation of the autophagosomal membrane.

Below is a DOT script representation of the signaling pathway.

Quantitative Data on the Effects of this compound on Autophagy Markers

The induction of autophagy by this compound can be quantitatively assessed by monitoring the levels of key autophagy-related proteins. The following table summarizes representative quantitative data on the effects of sphingosine kinase inhibitors on autophagy markers.

| Marker | Treatment | Cell Line | Fold Change/Effect | Reference |

| LC3-II/Actin Ratio | This compound (10 µM, 24h) | HGC-27 Gastric Cancer | ~2.5-fold increase | |

| LC3-II/Actin Ratio | PF-543 (SK1 inhibitor, 25 µM, 72h) | Ca9-22 Head and Neck SCC | Significant increase | [9] |

| p62/SQSTM1 Levels | Chloroquine (Autophagy inhibitor) | SK-N-SH Neuroblastoma | 6-fold increase (indicative of flux) | [3] |

| Beclin-1 Expression | SKI-II (10 µM, 48h and 72h) | A-498 Kidney Carcinoma | Progressive increase |

Note: Direct quantitative data for this compound across a wide range of cell lines and conditions can be limited in the literature. The data presented here are illustrative and sourced from studies using this compound or other relevant inhibitors of the sphingolipid pathway.

Detailed Experimental Protocols

Accurate assessment of autophagy is crucial for studying the effects of this compound. The following are detailed protocols for key experiments.

Western Blotting for LC3-II and p62/SQSTM1

This protocol is used to quantify the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62. An increase in the LC3-II to LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

-

Cells treated with this compound and appropriate controls (e.g., vehicle, positive control like rapamycin).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels (15% for LC3, 10% for p62).

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantification: Perform densitometric analysis of the bands and normalize the LC3-II and p62 levels to the loading control.

Immunofluorescence for LC3 Puncta

This method allows for the visualization of autophagosome formation as punctate structures within the cell.

Materials:

-

Cells grown on coverslips and treated with this compound.

-

4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody: Rabbit anti-LC3B.

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).

-

DAPI for nuclear staining.

-

Antifade mounting medium.

Procedure:

-

Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-LC3B antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBS.

-

Staining and Mounting: Stain nuclei with DAPI for 5 minutes, wash with PBS, and mount the coverslips onto slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell.

Autophagic Flux Assay using Tandem mCherry-GFP-LC3

This flow cytometry-based assay provides a quantitative measure of autophagic flux by taking advantage of the pH sensitivity of GFP.

Materials:

-

Cells stably expressing the tandem mCherry-GFP-LC3 construct.

-

This compound and control treatments.

-

Flow cytometer with 488 nm and 561 nm lasers.

Procedure:

-

Cell Treatment: Treat the mCherry-GFP-LC3 expressing cells with this compound or controls for the desired time.

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Flow Cytometry: Resuspend the cells in FACS buffer and analyze on a flow cytometer.

-

Excite GFP with the 488 nm laser and detect emission at ~510 nm.

-

Excite mCherry with the 561 nm laser and detect emission at ~610 nm.

-

-

Data Analysis:

-

In non-acidic autophagosomes, both GFP and mCherry fluoresce (yellow signal).

-

Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists (red signal).

-

An increase in the red/green fluorescence ratio indicates an increase in autophagic flux.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on autophagy.

Conclusion

The sphingosine kinase inhibitor this compound is a valuable pharmacological tool for inducing and studying autophagy. Its ability to modulate the sphingolipid rheostat, leading to ceramide accumulation, triggers a robust autophagic response through well-defined signaling pathways involving mTORC1 inhibition and Beclin-1 activation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting sphingolipid metabolism to modulate autophagy in various disease contexts. A thorough understanding of the mechanisms and methodologies outlined herein is essential for advancing our knowledge of this critical cellular process and for the development of novel therapeutic strategies.

References

- 1. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Enhances Sensitivity of Glioblastoma to Drug-Induced Autophagy-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beclin-1 knockdown decreases proliferation, invasion and migration of Ewing sarcoma SK-ES-1 cells via inhibition of MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Disruption of the beclin 1/Bcl-2 autophagy regulatory complex promotes longevity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Key Pathway to Cancer Resilience: The Role of Autophagy in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Impact of SKI II on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine kinase inhibitors, particularly SKI II, have emerged as promising agents in oncology research due to their ability to modulate critical cellular processes involved in cancer progression. This technical guide provides an in-depth analysis of the impact of this compound on cancer cell proliferation. It summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways affected by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to this compound

This compound is a potent and specific inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate. In many cancers, this balance is shifted towards S1P, promoting cell proliferation, survival, and resistance to therapy. By inhibiting SphK1 and SphK2, this compound disrupts this balance, leading to an accumulation of ceramide and a depletion of S1P, thereby inducing anti-cancer effects.

Quantitative Effects of this compound on Cancer Cell Proliferation

The anti-proliferative activity of this compound has been demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T-24 | Bladder Cancer | 4.6 | [1] |

| MCF-7 | Breast Cancer | 1.2 | [1] |

| MCF-7/VP | Doxorubicin-resistant Breast Cancer | 0.9 | [1] |

| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 1.3 | [1] |

| SGC7901 | Gastric Cancer | Dose-dependent inhibition observed | [2] |

| MDA-MB-231 | Breast Cancer | Potent inhibition of endogenous SK activity | [1] |

| JC | Mammary Carcinoma | 12 (for S1P formation) | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the impact of this compound on cancer cell proliferation.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells by trypsinization.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell proliferation and apoptosis, such as p27, Bax, Bcl-2, and NF-κB.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for p27, Bax, Bcl-2, NF-κB p65, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating several key signaling pathways that are often dysregulated in cancer.

Experimental Workflow for Assessing this compound's Impact

Core Signaling Pathways Affected by this compound

This compound's primary action of inhibiting sphingosine kinases leads to a cascade of downstream effects on critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Detailed Signaling Cascade of this compound Action

The inhibition of SphK1/2 by this compound initiates a series of molecular events that culminate in the inhibition of cancer cell proliferation and the induction of apoptosis.

Detailed Explanation of Signaling Pathways:

-

NF-κB Pathway: this compound-mediated inhibition of SphK1/2 leads to a decrease in the phosphorylation of the p65 subunit of NF-κB.[2] This alteration in NF-κB activity contributes to the suppression of genes that promote cell survival and proliferation.

-

Bcl-2/Bax Apoptosis Pathway: The accumulation of ceramide resulting from SphK inhibition activates the intrinsic apoptotic pathway. This is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization and the subsequent activation of caspases, ultimately resulting in apoptosis.

-

Wnt/β-catenin Pathway: this compound has been shown to suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key transcriptional co-activator in this pathway.[3] This effect may be mediated by an increase in Wnt5A.

-

Cell Cycle Regulation: Treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle, indicating cell cycle arrest.[2] This is associated with an increased expression of the cyclin-dependent kinase inhibitor p27.[2]

Conclusion

This compound demonstrates significant anti-proliferative effects on a range of cancer cell lines. Its mechanism of action is multifaceted, involving the inhibition of sphingosine kinases 1 and 2, which in turn modulates critical signaling pathways such as NF-κB, Bcl-2/Bax, and Wnt/β-catenin. This leads to cell cycle arrest and the induction of apoptosis. The data and methodologies presented in this guide underscore the potential of this compound as a valuable tool in cancer research and a promising candidate for further therapeutic development. Future research should continue to explore the intricate molecular mechanisms of this compound and its potential for in vivo efficacy and clinical application.

References

- 1. Targeting sphingosine kinase 2 suppresses cell growth and synergizes with BCL2/BCL-XL inhibitors through NOXA-mediated MCL1 degradation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual inhibition of sphingosine kinase isoforms ablates TNF-induced drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

Navigating the Dual Identity of SKI II: A Technical Guide for Researchers

A comprehensive analysis of the biochemical properties, structure, and experimental methodologies associated with both the SKI complex protein (SKIV2L) and the small molecule inhibitor (SKI II) of Sphingosine Kinase.

The designation "this compound" presents a notable ambiguity in biochemical and pharmacological research, referring to two distinct entities with critical roles in cellular processes: a core protein component of the RNA-degrading SKI complex and a widely used chemical inhibitor of sphingosine kinases. This technical guide provides an in-depth exploration of both molecules, offering researchers, scientists, and drug development professionals a clear and structured resource for understanding their respective biochemical properties, structures, and associated experimental protocols.

Part 1: The SKI Complex and its Core Helicase, SKI2 (SKIV2L)

The Superkiller (SKI) complex is a critical player in cytoplasmic RNA surveillance and degradation, functioning as a cofactor for the RNA exosome. At the heart of this complex lies the RNA helicase SKI2 (also known as SKIV2L in humans), which is essential for recognizing and processing aberrant mRNAs.

Biochemical Properties and Structure

The SKI complex is a hetero-tetramer composed of one subunit of SKI2, one of SKI3, and two subunits of SKI8. SKI2 is a large, multidomain protein belonging to the Ski2-like family of RNA helicases. The crystal structure of Saccharomyces cerevisiae Ski2 has been determined at a resolution of 2.4 Å, revealing a core DExH helicase domain and an extended insertion domain. This structural arrangement is crucial for its function in RNA binding and unwinding.

The helicase activity of SKI2 is ATP-dependent and is allosterically regulated by its interaction with other components of the SKI complex and the ribosome. The ATPase activity of the yeast Ski2 helicase is reportedly downregulated within the context of the Ski complex but can be restored upon deletion of the Ski2 arch domain. This suggests an autoinhibitory mechanism that is relieved upon engagement with its ribosomal targets. The human SKI complex has been shown to extract mRNA from stalled 80S ribosomes in a 3' to 5' direction.

Quantitative Data

Table 1: Structural and Subunit Composition of the SKI Complex

| Component | Human Homolog | Function | Key Structural Features |

| Ski2 | SKIV2L | 3'-5' RNA helicase, ATPase | DExH helicase core, extended insertion (arch) domain |

| Ski3 | TTC37 | Scaffold protein | Tetratricopeptide repeats (TPRs) |

| Ski8 | WDR61 | Structural role | WD40 repeats |

Signaling and Functional Pathways

The primary role of the SKI complex is in 3'-to-5' mRNA decay pathways, including nonsense-mediated decay (NMD), non-stop decay (NSD), and no-go decay (NGD). These pathways are essential for cellular quality control, eliminating faulty mRNAs to prevent the synthesis of truncated or aberrant proteins. The SKI complex directly interacts with the 80S ribosome, positioning the SKI2 helicase near the mRNA entry channel to capture and thread the mRNA towards the exosome for degradation.

Experimental Protocols

This protocol is adapted for the expression of the human SKI complex in insect cells.

-

Construct Design : Clone human SKIV2L with an N-terminal MBP-tag, TTC37 with an N-terminal His-Flag tag, and untagged WDR61 into appropriate baculovirus transfer vectors.

-

Baculovirus Generation : Co-transfect Sf9 insect cells with the transfer vectors and linearized baculovirus DNA to generate recombinant baculoviruses for each subunit. Amplify the viral stocks.

-

Protein Expression : Infect a large culture of Sf9 or Tni cells with the three baculoviruses. Harvest the cells by centrifugation 48-72 hours post-infection.

-

Lysis : Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors) and lyse by sonication or microfluidization.

-

Affinity Chromatography : Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column to bind the His-tagged TTC37 and co-purify the complex. Elute with an imidazole gradient.

-

Second Affinity Chromatography : Apply the eluate to an amylose resin to bind the MBP-tagged SKIV2L. Elute with maltose.

-

Size Exclusion Chromatography : As a final purification step, apply the concentrated eluate to a size exclusion chromatography column (e.g., Superose 6) to isolate the fully assembled, monodisperse SKI complex.

-

Verification : Analyze the purified complex by SDS-PAGE and Coomassie staining to confirm the presence of all three subunits.

This assay measures the ATP-dependent RNA unwinding activity of the purified SKI complex.

-

Substrate Preparation : Prepare a radiolabeled or fluorescently labeled RNA duplex substrate. This can be done by annealing a labeled short RNA oligonucleotide to a longer, unlabeled complementary strand, creating a 3' overhang for helicase loading.

-

Reaction Mixture : In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 2 mM DTT), a specified concentration of the purified SKI complex, and the labeled RNA duplex substrate.

-

Initiation : Initiate the unwinding reaction by adding ATP to a final concentration of 2-5 mM.

-

Time Course : Incubate the reaction at 37°C and take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Quenching : Stop the reaction in each aliquot by adding a stop buffer containing EDTA and a non-denaturing loading dye.

-

Gel Electrophoresis : Resolve the RNA duplex and the unwound single-stranded RNA on a native polyacrylamide gel.

-

Visualization and Quantification : Visualize the labeled RNA using autoradiography or fluorescence imaging. Quantify the bands corresponding to the duplex and single-stranded RNA to determine the percentage of unwound substrate over time.

This assay quantifies the binding affinity of the SKI complex to a specific RNA substrate.[1][2][3][4][5]

-

RNA Labeling : Prepare a radiolabeled RNA probe of interest (e.g., with ³²P).

-

Binding Reactions : Set up a series of binding reactions in a buffer (e.g., 10 mM HEPES pH 7.6, 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 5% glycerol) with a constant, low concentration of the labeled RNA probe and varying concentrations of the purified SKI complex.

-

Incubation : Incubate the reactions at room temperature or 30°C for 30 minutes to allow binding to reach equilibrium.

-

Filtration : Pass each binding reaction through a nitrocellulose membrane under vacuum. Proteins and protein-RNA complexes will bind to the nitrocellulose, while free RNA will pass through. A nylon membrane can be placed underneath to capture the unbound RNA.

-

Washing : Wash the filters with a small volume of ice-cold binding buffer to remove non-specific interactions.

-

Quantification : Quantify the amount of radioactivity retained on the nitrocellulose filters using a scintillation counter or a phosphorimager.

-

Data Analysis : Plot the fraction of bound RNA against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Part 2: The Small Molecule Inhibitor, this compound

This compound is a non-lipid, competitive inhibitor of sphingosine kinases (SphK), enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid. By inhibiting SphK1 and SphK2, this compound disrupts the balance between pro-apoptotic ceramides and pro-survival S1P, making it a valuable tool for cancer research and a potential therapeutic agent.

Biochemical Properties and Structure

This compound is a synthetic small molecule. It acts as a dual inhibitor of both SphK1 and SphK2. The inhibition of SphK1 by this compound can lead to its proteasomal and/or lysosomal degradation.[1]

Quantitative Data

Table 2: Inhibitory Activity of this compound

| Target | IC50 | Cell Line / Condition | Reference |

| Sphingosine Kinase 1 (SK1) | 78 µM | In vitro enzyme assay | [1] |

| Sphingosine Kinase 2 (SK2) | 45 µM | In vitro enzyme assay | [1] |

| Cell Proliferation (HepG2) | Not specified | Human hepatoma cells | [6] |

Signaling and Functional Pathways

This compound exerts its anti-proliferative and pro-apoptotic effects by modulating the S1P signaling pathway. A key downstream consequence of this compound treatment in some cancer cells is the modulation of the Wnt/β-catenin signaling pathway.[6] Studies have shown that this compound can induce the expression of Wnt5A, a non-canonical Wnt ligand, which in turn promotes the degradation of β-catenin.[6] The degradation of β-catenin prevents its translocation to the nucleus and the subsequent transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.

Experimental Protocols

This protocol measures the inhibitory effect of this compound on SphK activity in vitro.

-

Reaction Components : Prepare a reaction buffer (20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl₂, 1 mM Na₃VO₄, 15 mM NaF, 0.5 mM 4-deoxypyridoxine). The reaction mixture will contain purified recombinant SphK1 or SphK2, sphingosine (containing a trace amount of [³H]sphingosine), and ATP.

-

Inhibitor Preparation : Prepare serial dilutions of this compound in DMSO.

-

Assay Setup : In a 96-well plate, add the reaction buffer, the SphK enzyme, and the this compound dilution (or DMSO for control).

-

Initiation : Start the reaction by adding ATP and [³H]sphingosine.

-

Incubation : Incubate the plate at 37°C for 30-60 minutes with shaking.

-

Termination and Extraction : Stop the reaction by adding a basic solution (e.g., concentrated NH₄OH). Extract the lipids using a chloroform:methanol (2:1) mixture. The aqueous phase will contain the [³H]S1P product.

-

Quantification : Transfer the aqueous phase to a scintillation vial and quantify the radioactivity using a scintillation counter.

-

Data Analysis : Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol assesses the effect of this compound on β-catenin protein levels.[7][8][9]

-

Cell Culture and Treatment : Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative change in protein expression.

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[10][11][12][13][14]

-

Cell Transfection : Co-transfect cells (e.g., HEK293T) in a 96-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Cell Treatment : After 24 hours, treat the transfected cells with this compound at various concentrations. Include positive (e.g., Wnt3a ligand) and negative (vehicle) controls.

-

Incubation : Incubate the cells for an additional 16-24 hours.

-

Cell Lysis : Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

-

Luminescence Measurement : Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in TCF/LEF reporter activity relative to the vehicle-treated control to determine the effect of this compound on Wnt/β-catenin signaling.

Conclusion

The dual identity of "this compound" underscores the importance of precise nomenclature in scientific communication. The SKI2/SKIV2L helicase is a fundamental component of the cellular machinery that ensures RNA quality control, with its dysfunction linked to diseases such as trichohepatoenteric syndrome. In contrast, the this compound inhibitor is a powerful pharmacological tool for dissecting the roles of sphingosine kinases and the S1P signaling axis, with significant potential in cancer therapy. This guide provides a foundational resource for researchers working on either of these important molecules, offering a clear delineation of their properties and the methodologies used to study them.

References

- 1. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 4. Filter-binding assay [gene.mie-u.ac.jp]

- 5. RNA-protein interaction -RNA -Molecular Biology-BIO-PROTOCOL [bio-protocol.org]

- 6. SphK1 inhibitor this compound inhibits the proliferation of human hepatoma HepG2 cells via the Wnt5A/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Wnt Reporter Activity Assay [bio-protocol.org]

- 14. resources.amsbio.com [resources.amsbio.com]

The Modulation of Sphingosine-1-Phosphate Levels by SKI II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which the small molecule inhibitor SKI II modulates the levels of the bioactive signaling lipid, sphingosine-1-phosphate (S1P). This document details the core molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to Sphingosine-1-Phosphate and its Regulation

Sphingosine-1-phosphate (S1P) is a critical signaling molecule involved in a myriad of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1][2][3] The cellular and circulating levels of S1P are tightly regulated by a balance between its synthesis and degradation.[4] S1P is generated through the phosphorylation of sphingosine, a reaction catalyzed by two isoforms of sphingosine kinase: SphK1 and SphK2.[5][6][7] Conversely, S1P is dephosphorylated back to sphingosine by S1P-specific phosphatases (SPPs) or irreversibly degraded by S1P lyase (SPL).[1][5][6][8] The distinct subcellular localizations of these enzymes play a crucial role in compartmentalizing S1P signaling.[5][9][10] SphK1 is predominantly found in the cytoplasm and translocates to the plasma membrane upon activation, while SphK2 is localized to the nucleus, endoplasmic reticulum, and mitochondria.[2][5][11]

This compound: A Modulator of Sphingosine Kinase Activity

This compound is a non-lipid small molecule inhibitor that targets both SphK1 and SphK2.[12][13] It acts as a non-ATP-competitive inhibitor, meaning it does not compete with ATP for binding to the kinase.[14][15] By inhibiting the activity of SphK1 and SphK2, this compound directly curtails the production of S1P from sphingosine.[12] Some studies have also suggested that this compound can induce the lysosomal and/or proteasomal degradation of SphK1, further reducing the cellular capacity for S1P synthesis.[12][13] The primary and well-documented effect of this compound is the reduction of cellular and plasma S1P levels.[12][16]

Quantitative Data on this compound Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound against sphingosine kinases and its effects on cell proliferation in various cancer cell lines.

| Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| SphK1 | 78 | - | - | [13] |

| SphK2 | 45 | - | - | [13] |

| Endogenous SphK (in JC cells) | 12 | JC (mammary carcinoma) | - | [14][15] |

| - | - | T-24 (bladder carcinoma) | 4.6 | [14] |

| - | - | MCF-7 (breast adenocarcinoma) | 1.2 | [14] |

| - | - | MCF-7/VP (doxorubicin-resistant breast cancer) | 0.9 | [14] |

| - | - | NCI/ADR-RES (doxorubicin-resistant ovarian cancer) | 1.3 | [14] |

Signaling Pathways Modulated by this compound

By reducing S1P levels, this compound impacts a range of downstream signaling pathways that are dependent on S1P. S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[5][7][17] These receptors, in turn, couple to various G proteins to initiate downstream signaling cascades that regulate cell survival, proliferation, migration, and inflammation.[4][7]

Below is a diagram illustrating the central role of SphK2 in S1P metabolism and the primary mechanism of action for this compound.

Caption: this compound inhibits SphK2, blocking S1P synthesis.

The inhibition of S1P production by this compound can lead to an accumulation of sphingosine and ceramide, lipids that are often associated with pro-apoptotic and anti-proliferative cellular responses. The reduction in S1P also attenuates signaling through S1P receptors, which can impact cell survival and migration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on S1P levels and sphingosine kinase activity.

Sphingosine Kinase Activity Assay

This protocol is adapted from methodologies described for measuring SphK activity in cell lysates.[18][19][20][21]

Objective: To measure the enzymatic activity of SphK in the presence or absence of this compound.

Materials:

-

Cell lysate containing SphK

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 10 mM MgCl2, 100 mM KCl (for SphK2), protease and phosphatase inhibitors.[19]

-

Substrate: D-erythro-sphingosine

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

This compound inhibitor solution

-

P81 phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminometer

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Set up the kinase reaction by mixing the cell lysate (containing 5-20 µg of protein) with the reaction buffer.

-

Add the sphingosine substrate (typically 5-50 µM).

-

Add the desired concentration of this compound or vehicle control.

-

Initiate the reaction by adding ATP (e.g., 10 µM [γ-³²P]ATP).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

For radioactive assay:

-

Stop the reaction by placing the tubes on ice.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity bound to the paper using a scintillation counter. The amount of radioactivity is proportional to the amount of S1P produced.

-

-

For non-radioactive assay (e.g., ADP-Glo™):

-

Stop the kinase reaction according to the manufacturer's instructions.

-

Add the ADP-Glo™ reagent to convert the ADP produced to ATP.

-

Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a luminometer. The light signal is proportional to the ADP produced and thus to the kinase activity.

-

Measurement of Intracellular S1P Levels by LC-MS/MS

This protocol is a generalized procedure based on lipidomics methodologies.[19][22]

Objective: To quantify the mass of S1P in cells following treatment with this compound.

Materials:

-

Cultured cells

-

This compound inhibitor solution

-

Internal standard (e.g., C17-S1P)

-

Methanol, Chloroform

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for the desired time.

-

Harvest the cells and add a known amount of the internal standard.

-

Perform a lipid extraction using a method such as the Bligh-Dyer method. Briefly, add a mixture of chloroform and methanol to the cell pellet to extract the lipids.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. The lipids are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

-

Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM).

-

Calculate the amount of S1P in the sample by comparing its peak area to that of the internal standard.

Workflow for Assessing the Cellular Effects of this compound

The following diagram outlines a typical experimental workflow to characterize the impact of this compound on cellular S1P signaling.

Caption: Workflow for this compound cellular characterization.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of SphK1, SphK2, and S1P in cellular physiology and pathology. By directly inhibiting the enzymatic activity of sphingosine kinases, this compound effectively reduces the cellular production of S1P. This modulation of S1P levels has profound effects on a multitude of downstream signaling pathways, influencing cell fate decisions such as proliferation and apoptosis. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the intricate mechanisms of S1P signaling and to explore the therapeutic potential of targeting this pathway in various diseases.

References

- 1. The low down on sphingosine-1-phosphate lyase as a regulator of thymic egress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Role of sphingosine kinase localization in sphingolipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine kinase localization in the control of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 12. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]

- 15. This compound | S1P Receptor | Wnt/beta-catenin | Apoptosis | TargetMol [targetmol.com]

- 16. SKI-II--a sphingosine kinase 1 inhibitor--exacerbates atherosclerosis in low-density lipoprotein receptor-deficient (LDL-R-/-) mice on high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Systemic distribution, subcellular localization and differential expression of sphingosine-1-phosphate receptors in benign and malignant human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SPHK 2 [1-654] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 19. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the In Vivo Effects of SKI II Administration: An In-depth Technical Guide